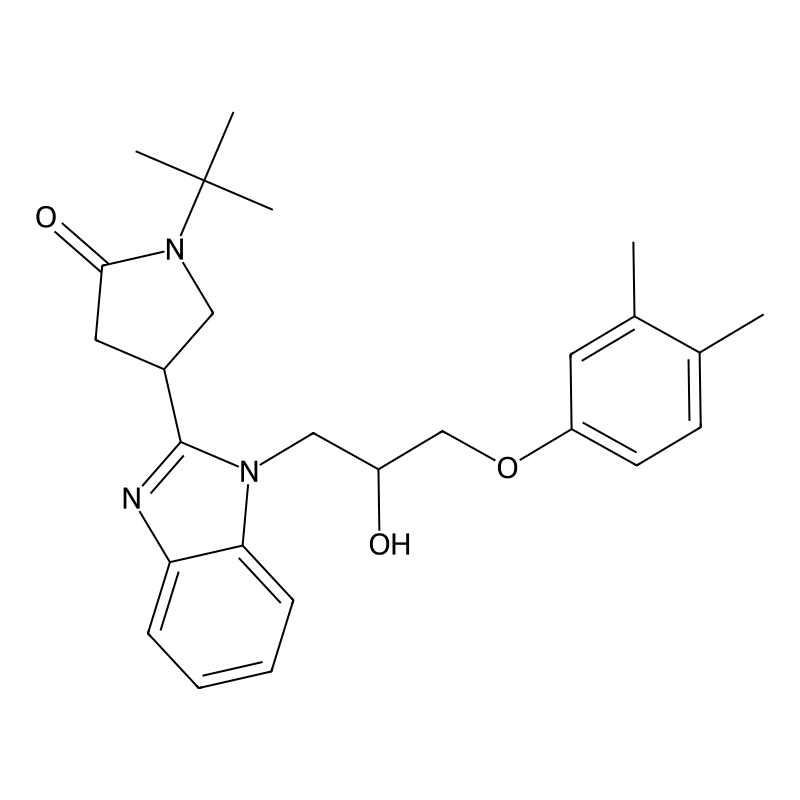

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound characterized by its diverse structural components, which include a tert-butyl group, a pyrrolidinone ring, and a benzodiazole moiety. The compound's molecular formula is C21H30N2O3, and it has a molecular weight of approximately 358.48 g/mol. Its structure incorporates various functional groups such as hydroxyl, ether, and amine, which may contribute to its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be explored through various synthetic pathways and transformations. Key reactions may involve:

- Nucleophilic substitutions: The presence of the benzodiazole nitrogen allows for nucleophilic attack at electrophilic centers.

- Hydrolysis: The ester or amide functionalities could undergo hydrolysis under acidic or basic conditions.

- Oxidation: The hydroxyl groups might be oxidized to carbonyls or further oxidized to carboxylic acids.

These reactions can be utilized to modify the compound for enhanced biological properties or to synthesize derivatives.

Research into the biological activity of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one suggests potential pharmacological effects. Preliminary studies indicate that compounds with similar structures exhibit:

- Anticancer properties: Related benzodiazole derivatives have shown activity against various cancer cell lines.

- Antiviral effects: Some derivatives demonstrate efficacy against viruses such as HIV and influenza.

- Anti-inflammatory activity: Compounds with similar functional groups have been reported to reduce inflammation in preclinical models.

Further investigation is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

Synthesis of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be achieved through multi-step organic synthesis techniques. A proposed synthetic route may involve:

- Formation of the pyrrolidinone core: This could be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the benzodiazole moiety: This might involve coupling reactions with benzodiazole derivatives.

- Functionalization: The tert-butyl group and other substituents can be introduced via alkylation or acylation methods.

Each step would require optimization to enhance yield and purity.

The potential applications of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one are diverse:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound for drug development targeting cancer or viral infections.

- Chemical probes: It may be utilized in research settings to study biological pathways or disease mechanisms.

- Agricultural chemicals: If found effective against pathogens, it could be developed as a novel pesticide or fungicide.

Interaction studies are crucial for understanding how 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one interacts with biological targets. These studies may include:

- Binding affinity assays: To assess how well the compound binds to specific receptors or enzymes.

- In vitro assays: Evaluating cellular responses upon treatment with the compound.

- In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

Such studies will help clarify its therapeutic index and safety profile.

Several compounds share structural similarities with 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(tert-butyl)benzodiazole | Benzodiazole core | Simpler structure; less functional diversity |

| 5-(dimethylamino)benzodiazole | Amino substitution | Potentially higher solubility; different pharmacological profile |

| Pyrrolidine derivative (e.g., 5-methylpyrrolidine) | Pyrrolidine ring | Lacks the complex aromatic system; simpler properties |

The uniqueness of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one lies in its intricate combination of functional groups and structural features that may enhance its biological activity compared to simpler analogs. Further comparative studies are essential to fully understand its distinct properties and potential advantages in therapeutic applications.